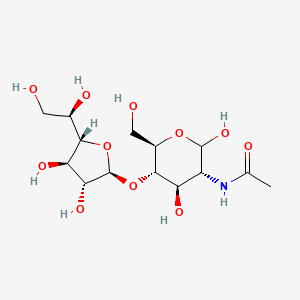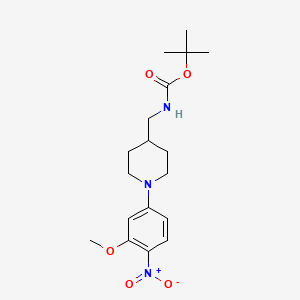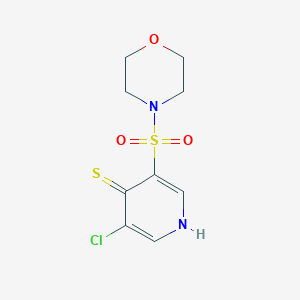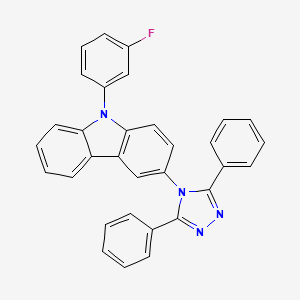
2-Acetamido-2-deoxy-4-o-(b-d-galactofuranosyl)-d-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa es un compuesto oligosacárido. Es conocido por su papel en varios procesos biológicos y su importancia en el campo de la glicociencia. Este compuesto es un derivado de la glucosa y se caracteriza por la presencia de un grupo acetamido y una porción galactofuranosilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa típicamente implica la glicosilación de un derivado de glucopiranosa con un donador de galactofuranosilo. Las condiciones de reacción a menudo incluyen el uso de un catalizador adecuado, como un ácido de Lewis, y un solvente apropiado. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para asegurar la formación selectiva del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis enzimática utilizando glicosiltransferasas. Estas enzimas catalizan la transferencia de un grupo galactofuranosilo al derivado de glucopiranosa, lo que da como resultado la formación de 2-acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa. El proceso está optimizado para un alto rendimiento y pureza, y el producto se purifica típicamente mediante técnicas cromatográficas.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados alcohólicos correspondientes.
Sustitución: El grupo acetamido puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como cloruros de acilo o haluros de alquilo.
Principales Productos Formados
Oxidación: Ácidos carboxílicos y aldehídos.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de carbohidratos complejos y glicoconjugados.
Biología: Juega un papel en el estudio de los procesos de glicosilación e interacciones carbohidrato-proteína.
Medicina: Investigado por su potencial en el desarrollo de fármacos, particularmente en el objetivo de las vías de glicosilación.
Industria: Utilizado en la producción de productos glicosilados y como estándar en técnicas analíticas.
Mecanismo De Acción
El mecanismo de acción de 2-acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa implica su interacción con enzimas y receptores específicos involucrados en los procesos de glicosilación. El compuesto actúa como sustrato para las glicosiltransferasas, facilitando la transferencia de porciones de azúcar a moléculas diana. Este proceso es crucial en la formación de glicoproteínas y glicolípidos, que juegan roles esenciales en la comunicación celular y la señalización.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Acetamido-2-desoxi-4-O-(β-D-galactopiranósil)-D-manopiranosa
- Bencil 2-acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-α-D-glucopiranósido
Singularidad
2-Acetamido-2-desoxi-4-O-(β-D-galactofuranosil)-D-glucopiranosa es única debido a su enlace glucosídico específico y la presencia de ambos grupos acetamido y galactofuranosilo. Esta singularidad estructural imparte propiedades biológicas distintas y la convierte en un compuesto valioso en la investigación de glicociencia.
Propiedades
Fórmula molecular |
C14H25NO11 |
|---|---|
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-8(20)12(6(3-17)24-13(7)23)26-14-10(22)9(21)11(25-14)5(19)2-16/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12-,13?,14+/m1/s1 |
Clave InChI |
XDJSTHFKZUCWKK-NHXXARJZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(O2)C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)







![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)


